- Sodium hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-9,
Cas no 611-10-9 (ethyl 2-oxocyclopentane-1-carboxylate)

ethyl 2-oxocyclopentane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-oxocyclopentanecarboxylate
- 2-Carbethoxycyclopentanone
- Ethyl cyclopentanone-2-carboxylate
- Ehtyl 2-Oxocyclopentanecarboxylate
- Cyclopentanone-2-carboxylic acid ethyl ester~Ethyl 2-oxocyclopentanecarboxylate
- 2-Carboethoxycyclopentanone
- 2-(ETHOXYCARBONYL)CYCLOPETNANONE
- Ethy-2-oxocyclopentanecarboxylate
- ethyl 2-oxocyclopentane-1-carboxylate
- Cyclopentanone-2-carboxylic Acid Ethyl Ester
- 2-Ethoxycarbonylcyclopentanone
- 2-Oxocyclopentanecarboxylic Acid Ethyl Ester
- 2-(Ethoxycarbonyl)cyclopentanone
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
- ethyl2-oxocyclopentanecarboxylate
- Ethyl 2-cyclopentanonecarboxylate
- .alpha.-(Carboethoxy)cyclopentanone
- Ethyl 2-cyclopentanone-1-carboxylate
- Ethyl 2-oxo-1-cyclopentanecarboxylate
- 2-(ETHOXY
- 2-Carbethoxy-1-cyclopentanone
- EN300-17283
- Enamine_005519
- A8491
- 2-oxo-cyclopentylcarboxylic acid ethyl ester
- ethyl 2-oxo-cyclopentanecarboxylate
- CHEMBL3747058
- 2-Cyclopentanonecarboxylic acid ethyl ester
- 2-ethoxycarbonyl cyclopentanone
- Ethyl ester of 2-oxocyclopentanecarboxylic acid
- MFCD00001412
- Ethyl 2-oxocyclopentanecarboxylate, 95%
- F1920-0006
- 2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate
- 2-Oxo-cyclopentanecarboxylic acid ethyl ester
- 2-oxocyclopentylcarboxylic acid ethyl ester
- TD8086
- 2-ethoxycarbonyl-cyclopentanone
- 2-(Ethoxycarbonyl)-1-cyclopentanone
- AC-5603
- AKOS001050245
- ethyl 2-oxocyclopentane carboxylate
- ethyl-2-oxocyclopentanecarboxylate
- NSC-22055
- AM20100487
- NSC 5658
- SY004452
- HMS1409K19
- 2-Ethoxy-carbonyl-cyclopentanone
- DTXSID80871790
- Z56907444
- NSC22055
- CS-D1430
- FT-0612129
- ethyl cyclopentanon-2-carboxylate
- Q-201081
- NS00042379
- Ethyl 2-oxocyclopentanecarboxylate, purum, >=97.0% (GC)
- 2 -carbethoxycyclopentanone
- ethyl 2-oxocyclopentanecarboxy late
- AI3-07005
- 1-Oxocyclopentane-2-carboxylic acid ethyl ester
- 1-carboethoxycyclopentan-2-one
- NSC-5658
- SCHEMBL321283
- NSC5658
- STR00828
- InChI=1/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H
- PB43147
- EINECS 210-253-0
- ethyl-2-oxocyclopentane carboxylate
- B0268
- 611-10-9
- Ethyl 2-oxoocyclopentanecarboxylate
- AKOS016043538
- 2-oxo-cyclopentane-1-carboxylic acid ethyl ester
- ETHYL-2-CYCLOPENTANONECARBOXYLATE
- Ethyl 2-oxocyclopentanecarboxylate, tech., 90% 100GR
- Ethyl 2-oxocyclopentanecarboxylate, tech., 90% 25GR
- 2-Carbethoxycyclopentanone 2-Ethoxycarbonylcyclopentanone Cyclopentanone-2-carboxylic Acid Ethyl Ester Ethyl Cyclopentanone-2-carboxylate 2-Oxocyclopentanecarboxylic Acid Ethyl Ester
- Ethyl 2-oxocyclopentanecarboxylate,2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate
- Ethyl-2-cyclopentanonecarboxylate 10g [611-10-9]
- BBL020099
- STK503802
- NSC 22055
- 2Carbethoxycyclopentanone
- Cyclopentanecarboxylic acid, 2oxo, ethyl ester
- DB-029739
- alpha-(Carboethoxy)cyclopentanone
-
- MDL: MFCD00001412
- インチ: 1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
- InChIKey: JHZPNBKZPAWCJD-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1([H])C(C([H])([H])C([H])([H])C1([H])[H])=O)=O
- BRN: 387787
計算された属性
- せいみつぶんしりょう: 156.078644g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 156.078644g/mol
- 単一同位体質量: 156.078644g/mol
- 水素結合トポロジー分子極性表面積: 43.4Ų
- 重原子数: 11
- 複雑さ: 174
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.054 g/mL at 25 °C(lit.)
- ふってん: 102-104 °C/11 mmHg(lit.)
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.452(lit.)
- すいようせい: 不溶性
- PSA: 43.37000
- LogP: 0.91870
- ようかいせい: アルコール、エーテル、ベンゼンに溶け、水に溶けない。
- 酸性度係数(pKa): 12.02±0.20(Predicted)
ethyl 2-oxocyclopentane-1-carboxylate セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S23-S24/25
- 福カードFコード:10
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
ethyl 2-oxocyclopentane-1-carboxylate 税関データ
- 税関コード:29183000
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
ethyl 2-oxocyclopentane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D379588-100ml |
Ethyl 2-oxocyclopentanecarboxylate, |
611-10-9 | 97% | 100ml |
$200 | 2023-05-14 | |
Enamine | EN300-17283-5.0g |
ethyl 2-oxocyclopentane-1-carboxylate |
611-10-9 | 95% | 5g |
$29.0 | 2023-05-03 | |
Enamine | EN300-17283-0.5g |
ethyl 2-oxocyclopentane-1-carboxylate |
611-10-9 | 94% | 0.5g |
$21.0 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E15270-1kg |
1-Oxocyclopentane-2-carboxylic acid ethyl ester |
611-10-9 | 95% | 1kg |
¥596.0 | 2021-09-09 | |
Apollo Scientific | OR24955-500g |
Ethyl 2-oxocyclopentanecarboxylate |
611-10-9 | 97% | 500g |
£44.00 | 2025-02-19 | |
eNovation Chemicals LLC | D687882-500g |
Ethyl 2-Oxocyclopentanecarboxylate |
611-10-9 | 95% | 500g |
$115 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E15270-100g |
1-Oxocyclopentane-2-carboxylic acid ethyl ester |
611-10-9 | 95% | 100g |
¥48.0 | 2023-09-08 | |
Apollo Scientific | OR24955-25g |
Ethyl 2-oxocyclopentanecarboxylate |
611-10-9 | 97% | 25g |
£18.00 | 2025-03-21 | |
Fluorochem | 078870-250g |
Ethyl 2-oxocyclopentanecarboxylate |
611-10-9 | 97% | 250g |
£84.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E100850-5g |
ethyl 2-oxocyclopentane-1-carboxylate |
611-10-9 | 97% | 5g |
¥30.90 | 2023-09-03 |
ethyl 2-oxocyclopentane-1-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2C:H2SO4, S:PhMe, 75-78°C
2.1R:Na, C:EtOH, S:Benzene, 8 h, reflux
- A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): Identification, synthesis and antinociceptive activityFood and Chemical Toxicology, 2012, 50(2), 274-279,
ごうせいかいろ 3
1.2S:Et2O, S:THF, -78°C; 2 h, -78°C
1.3R:NH4Cl, S:H2O
2.1S:MeOH, overnight, rt → 45°C
3.1R:O2, R:O3, S:CH2Cl2, 10 min, -78°C
3.2R:Et3N, -78°C → rt; 3 h, rt
- On the ozonolysis of unsaturated tosylhydrazones as a direct approach to diazocarbonyl compoundsOrganic & Biomolecular Chemistry, 2018, 16(16), 2876-2884,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ethyl 2-oxocyclopentane-1-carboxylate Raw materials
- Diethyl adipate
- 4-methylbenzene-1-sulfonohydrazide
- Cyclohexanol
- Cyclopentanone
- Ethyl Glyoxylate (>50% in Toluene)
- 5-bromopent-1-ene
ethyl 2-oxocyclopentane-1-carboxylate Preparation Products
ethyl 2-oxocyclopentane-1-carboxylate 関連文献
-
1. 197. Fused carbon rings. Introduction and Part I. The fusion of five-membered rings in the cis- and trans-positions. The synthesis of β-0 : 3 : 3-bicyclooctanones and related compoundsR. P. Linstead,E. M. Meade J. Chem. Soc. 1934 935
-
Kiyotomi Kaneda,Ken Motokura,Nobuaki Nakagiri,Tomoo Mizugaki,Koichiro Jitsukawa Green Chem. 2008 10 1231
-
3. 359. The reactions of ethyl cyclohexanone-2-carboxylate and ethyl cyclopentanone-2-carboxylate with unsaturated methyl ketonesWilliam Sage Rapson J. Chem. Soc. 1936 1626
-
Witold Kozak,Mateusz Da?ko,Maciej Mas?yk,Jerzy S. Pieczykolan,Bart?omiej Gielniewski,Janusz Rachon,Sebastian Demkowicz RSC Adv. 2014 4 44350
-
5. Domino Michael–O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesisHisahiro Hagiwara,Kouji Sato,Daisuke Nishino,Takashi Hoshi,Toshio Suzuki,Masayoshi Ando J. Chem. Soc. Perkin Trans. 1 2001 2946
-
Younis Baqi,Samer Alshaibani,Kirsten Ritter,Aliaa Abdelrahman,Andreas Spinrath,Evi Kostenis,Christa E. Müller Med. Chem. Commun. 2014 5 86
-
Pinar Kasaplar,Erhan Ozkal,Carles Rodríguez-Escrich,Miquel A. Pericàs Green Chem. 2015 17 3122
-
Siming Ding,Yuichi Manaka,Masayuki Nambo,Wang-Jae Chun,Ikuyoshi Tomita,Ken Motokura Catal. Sci. Technol. 2023 13 3047
-
9. 166. The coupling of diazonium salts with derivatives of cyclic β-ketonic acidsR. P. Linstead,Abel Bao-Lang Wang J. Chem. Soc. 1937 807
-
Guillaume Dutheuil,Camille Pierry,Emilie Villiers,Samuel Couve-Bonnaire,Xavier Pannecoucke New J. Chem. 2013 37 1320
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds 1,3-dicarbonyl compounds
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds 1,3-dicarbonyl compounds
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
ethyl 2-oxocyclopentane-1-carboxylateに関する追加情報
Ethyl 2-oxocyclopentane-1-carboxylate (CAS No. 611-10-9): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 2-oxocyclopentane-1-carboxylate, with the chemical formula C₇H₁���O₃ and CAS number 611-10-9, is a significant compound in the realm of organic chemistry and pharmaceutical synthesis. This ester derivative of cyclopentanone has garnered considerable attention due to its utility as a key intermediate in the preparation of various biologically active molecules. The structural integrity of the cyclopentane ring combined with the 2-oxo (ketone) functionality makes it a valuable scaffold for further chemical modifications, enabling the synthesis of complex structures relevant to medicinal chemistry.
The compound’s versatility stems from its ability to undergo a range of reactions, including nucleophilic addition, condensation, and reduction processes, which are pivotal in constructing more intricate molecular frameworks. In recent years, advancements in synthetic methodologies have highlighted the importance of ethyl 2-oxocyclopentane-1-carboxylate in the development of novel therapeutic agents. Its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active substances, underscores its relevance in contemporary drug discovery.
One of the most compelling applications of CAS No. 611-10-9 is in the production of derivatives that exhibit antimicrobial and anti-inflammatory properties. Researchers have leveraged its structural motif to develop compounds that interact with biological targets implicated in various diseases. For instance, modifications to the cyclopentane ring or the ester moiety have led to the identification of molecules with potential applications in treating neurological disorders and infectious diseases. The ester group, in particular, offers a handle for further functionalization, allowing chemists to tailor physicochemical properties such as solubility and bioavailability.
Recent studies have also explored the use of ethyl 2-oxocyclopentane-1-carboxylate in green chemistry initiatives. The compound’s reactivity profile enables its participation in catalytic processes that minimize waste and improve atom economy, aligning with sustainable chemical practices. For example, enzymatic catalysis has been employed to convert this intermediate into more complex products under milder conditions compared to traditional synthetic routes. Such innovations not only enhance efficiency but also reduce environmental impact, reflecting a broader shift toward eco-conscious methodologies in industrial chemistry.
The pharmaceutical industry has been particularly keen on harnessing the potential of CAS No. 611-10-9 due to its role in synthesizing protease inhibitors and kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. By incorporating this scaffold into larger molecules, researchers can modulate binding affinities and selectivity profiles, leading to more effective therapeutic outcomes. Additionally, its incorporation into drug-like molecules has been linked to improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced metabolic clearance.
In conclusion, ethyl 2-oxocyclopentane-1-carboxylate (CAS No. 611-10-9) represents a cornerstone intermediate in modern synthetic chemistry. Its structural features and reactivity make it indispensable for constructing biologically relevant molecules across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance is poised to grow further, solidifying its place as a vital component in both academic and industrial chemical enterprises.
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